molecular formula C20H25NO9 B15009777 [2,3,4-triacetyloxy-5-(2-methylanilino)-5-oxopentyl] acetate

[2,3,4-triacetyloxy-5-(2-methylanilino)-5-oxopentyl] acetate

Cat. No.: B15009777
M. Wt: 423.4 g/mol
InChI Key: TXAWVGRHXVYUQW-UHFFFAOYSA-N
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Description

[2,3,4-triacetyloxy-5-(2-methylanilino)-5-oxopentyl] acetate: is an organic compound with a complex structure that includes multiple acetoxy groups and an anilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3,4-triacetyloxy-5-(2-methylanilino)-5-oxopentyl] acetate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

[2,3,4-triacetyloxy-5-(2-methylanilino)-5-oxopentyl] acetate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

[2,3,4-triacetyloxy-5-(2-methylanilino)-5-oxopentyl] acetate: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2,3,4-triacetyloxy-5-(2-methylanilino)-5-oxopentyl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or the modulation of receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,3,4-triacetyloxy-5-(2-methylanilino)-5-oxopentyl] acetate: stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C20H25NO9

Molecular Weight

423.4 g/mol

IUPAC Name

[2,3,4-triacetyloxy-5-(2-methylanilino)-5-oxopentyl] acetate

InChI

InChI=1S/C20H25NO9/c1-11-8-6-7-9-16(11)21-20(26)19(30-15(5)25)18(29-14(4)24)17(28-13(3)23)10-27-12(2)22/h6-9,17-19H,10H2,1-5H3,(H,21,26)

InChI Key

TXAWVGRHXVYUQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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